

# Larotinib EGFR binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Larotinib |           |
| Cat. No.:            | B15139206 | Get Quote |

An In-Depth Technical Guide on the EGFR Binding Affinity and Kinetics of Osimertinib

Disclaimer: Initial searches for "**Larotinib**" did not yield information on a specific EGFR inhibitor with that name. It is presumed that this may be a typographical error. This guide will focus on Osimertinib, a well-characterized and clinically significant third-generation irreversible EGFR inhibitor, to provide a comprehensive overview of EGFR binding affinity and kinetics.

### Introduction to Osimertinib and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Aberrant EGFR signaling, often driven by mutations, is a key factor in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3]

Osimertinib (marketed as Tagrisso™) is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first-or second-generation EGFR TKIs.[4][5][6]

## **Mechanism of Action of Osimertinib**

Osimertinib functions as an irreversible inhibitor of EGFR.[7] Its chemical structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding blocks the ATP-dependent phosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways that promote tumor growth and survival.[7][8] A key advantage of Osimertinib is its



high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is believed to contribute to its favorable safety profile.[6][9]

# **EGFR Binding Affinity and Kinetics of Osimertinib**

The efficacy and selectivity of Osimertinib are underpinned by its binding affinity and kinetics to various forms of the EGFR protein. The following tables summarize key quantitative data from kinetic studies.

Table 1: Binding Affinity and Inactivation Rates of

Osimertinib for EGFR Variants

| EGFR Variant   | Ki (nM)   | kinact (s-1)  | kinact/Ki (µM-1s-1) |
|----------------|-----------|---------------|---------------------|
| Wild-Type (WT) | 460 ± 100 | 0.006 ± 0.001 | 13 ± 3              |
| L858R          | 150 ± 30  | 0.019 ± 0.001 | 127 ± 26            |
| L858R/T790M    | 27 ± 3    | 0.017 ± 0.001 | 630 ± 70            |

Data sourced from kinetic studies of Osimertinib.[10]

#### Key Interpretations:

- Ki (Inhibition Constant): Represents the reversible binding affinity of Osimertinib to EGFR. A
  lower Ki value indicates tighter binding. Osimertinib binds approximately 3-fold tighter to the
  L858R mutant and 17-fold tighter to the double mutant L858R/T790M compared to WT
  EGFR.[10]
- kinact (Inactivation Rate): Represents the rate of covalent bond formation between
   Osimertinib and the C797 residue. Osimertinib reacts about 3-fold faster with both the L858R
   and L858R/T790M mutants compared to WT EGFR.[10]
- kinact/Ki (Overall Efficiency): This ratio is a measure of the overall efficiency of the inhibitor.
   Osimertinib inactivates the L858R and L858R/T790M mutants with approximately 20- and
   50-fold higher efficiency, respectively, compared to WT EGFR.[10]

# **Experimental Protocols**



The determination of the binding affinity and kinetics of irreversible inhibitors like Osimertinib requires specialized experimental methodologies. A combination of steady-state and presteady-state enzyme kinetics is often employed.[10]

## **Determination of Kinetic Parameters (Ki and kinact)**

Objective: To determine the reversible binding affinity (Ki) and the rate of covalent modification (kinact) of Osimertinib against different EGFR variants.

#### Materials:

- Purified recombinant EGFR kinase domains (WT, L858R, L858R/T790M)
- Osimertinib
- ATP
- Substrate peptide
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay)

#### Methodology:

- Enzyme and Inhibitor Preparation: Prepare serial dilutions of Osimertinib in the assay buffer.
- Reaction Initiation: Initiate the kinase reaction by adding the EGFR enzyme to a mixture of the substrate peptide, ATP, and varying concentrations of Osimertinib.
- Time-Course Measurement: Monitor the progress of the enzymatic reaction over time by measuring the amount of product formed (or substrate consumed) at multiple time points.
   This is typically done by quantifying ADP production.
- Data Analysis:
  - The observed rate constants (kobs) at different inhibitor concentrations are determined by fitting the progress curves to an appropriate equation for irreversible inhibition.



- A plot of kobs versus the inhibitor concentration is then generated. This plot will be hyperbolic.
- The data from this plot are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values for Ki and kinact.

## **Experimental Workflow Diagram**



Click to download full resolution via product page

Workflow for Determining Kinetic Parameters of Irreversible Inhibitors.

# EGFR Signaling Pathway and Inhibition by Osimertinib

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that are crucial for cell proliferation and survival.[2][11]

Key Downstream Pathways:

 RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[12][13]



• PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, metabolism, and survival.[2][12][13]

Osimertinib inhibits EGFR at the beginning of these cascades, preventing the phosphorylation events that are necessary for their activation.

# **EGFR Signaling Pathway Diagram**





Click to download full resolution via product page

Simplified EGFR Signaling Pathway and Point of Inhibition by Osimertinib.



## Conclusion

Osimertinib demonstrates a high degree of selectivity and efficiency for mutant forms of EGFR, particularly the T790M resistance mutation, as evidenced by its binding affinity and kinetic parameters. The irreversible covalent bond it forms with the C797 residue leads to sustained inhibition of the downstream signaling pathways that drive tumor growth. A thorough understanding of these binding characteristics, determined through detailed kinetic studies, is fundamental to appreciating its clinical efficacy and its role in the targeted therapy of EGFR-mutated cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]
- 5. Mechanism of Action TAGRISSO® (osimertinib) [tagrissohcp.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]



- 12. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Larotinib EGFR binding affinity and kinetics].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139206#larotinib-egfr-binding-affinity-and-kinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com